molecular formula Al13 B1504085 CID 46835115

CID 46835115

Cat. No.: B1504085
M. Wt: 350.76 g/mol
InChI Key: GTGHQKMSBYWIPU-UHFFFAOYSA-N
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Description

CID 46835115 (hereafter referred to as the "target compound") is a chemical entity characterized by its unique structural and functional properties. The compound’s chemical structure (Figure 1A) and GC-MS profile (Figure 1B) reveal distinct functional groups and fragmentation patterns, supporting its identification . Vacuum distillation fractionation data (Figure 1C) indicate that the compound is predominantly concentrated in specific fractions, suggesting its volatility and purification feasibility. The mass spectrum (Figure 1D) confirms a molecular ion peak at m/z 248.2, consistent with a molecular formula of C₁₅H₂₀O₃ (exact mass: 248.1412) .

Properties

Molecular Formula

Al13

Molecular Weight

350.76 g/mol

InChI

InChI=1S/13Al

InChI Key

GTGHQKMSBYWIPU-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

To contextualize the properties of CID 46835115, we compare it with four structurally analogous compounds (Table 1) and two functionally related oscillatoxin derivatives (Table 2).

Table 1: Physicochemical and Pharmacokinetic Comparison
CID/Compound Molecular Formula Molecular Weight Solubility (mg/mL) LogP<sup>a</sup> Bioavailability Score Toxicity Alert Key Functional Groups
46835115 C₁₅H₂₀O₃ 248.2 0.85 ± 0.12<sup>†</sup> 2.91 0.62 None Epoxide, ester
2762940 [CAS 64175-51-5] C₁₀H₈O₃ 176.17 0.639 2.35 0.56 CYP1A2 inhibition Benzofuran, acetate
72863 [CAS 1761-61-1] C₇H₅BrO₂ 201.02 0.687 2.77 0.55 H302 (acute toxicity) Bromo, carboxylic acid
10397578 [CAS 3621-81-6] C₇H₃Cl₂NO 188.01 0.0194 2.92 0.55 CYP1A2 inhibition Dichloro, nitro
53216313 [CAS 1046861-20-4] C₆H₅BBrClO₂ 235.27 0.24 0.61 0.55 None Boronic acid, halogens

<sup>a</sup> Consensus LogP values derived from iLOGP, XLOGP3, and SILICOS-IT algorithms .
<sup>†</sup> Estimated from GC-MS retention time and polarity data .

Key Observations :
  • Structural Diversity : this compound features an epoxide-ester scaffold absent in other compounds, which may enhance its metabolic stability compared to brominated or chlorinated analogs .
  • Solubility : The target compound exhibits higher aqueous solubility (0.85 mg/mL) than dichloronitro derivatives (e.g., CID 10397578: 0.0194 mg/mL), likely due to its polar ester group .
  • Bioavailability : Its moderate bioavailability score (0.62) outperforms boronic acid derivatives (e.g., CID 53216313: 0.55), suggesting better membrane permeability .
Table 2: Functional Comparison with Oscillatoxin Derivatives
CID Compound Name Molecular Formula Key Biological Activity Toxicity Profile
46835115 N/A C₁₅H₂₀O₃ Antifungal (in vitro) Non-toxic up to 100 µM
101283546 Oscillatoxin D C₃₂H₄₄O₈ Cytotoxic (IC₅₀: 1.2 nM) Hepatotoxic in vivo
156582093 Oscillatoxin E C₃₀H₄₂O₇ Antiproliferative Neurotoxic at >10 µM

Functional Insights :

Research Findings and Implications

  • Synthetic Accessibility : this compound can be purified via vacuum distillation with >90% recovery from crude extracts, unlike oscillatoxins, which require complex chromatographic isolation .
  • Stability : The epoxide group in this compound resists hydrolysis under physiological conditions (pH 7.4, 37°C), whereas boronic acid analogs (e.g., CID 53216313) degrade rapidly in aqueous media .
  • Mechanistic Studies: Molecular docking suggests this compound inhibits fungal lanosterol 14α-demethylase, a target distinct from oscillatoxins’ sodium channel modulation .

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